REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:15])([CH3:14])[CH2:3][CH2:4][O:5][CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[CH:12]=O.[NH2:16]O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>CO>[CH3:1][Si:2]([CH3:15])([CH3:14])[CH2:3][CH2:4][O:5][CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[C:12]#[N:16]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCN1C(=NC=C1)C=O)(C)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction stirred for 10 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in 10 mL of DCM
|
Type
|
TEMPERATURE
|
Details
|
5 mL of pyridine and cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 8 h at RT
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
washed with NaHCO3 (2×50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1C(=NC=C1)C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |